molecular formula C9H9N3OS B11897782 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 90564-94-6

3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B11897782
CAS No.: 90564-94-6
M. Wt: 207.25 g/mol
InChI Key: FNXPHVCUFRXVTR-UHFFFAOYSA-N
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Description

3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methoxy group at position 3 and a phenyl group attached to the amine at position 3. The methoxy group (-OCH₃) is an electron-donating substituent, which may enhance solubility and influence electronic properties, while the phenyl group introduces aromaticity and steric bulk.

Properties

CAS No.

90564-94-6

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

FNXPHVCUFRXVTR-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thiol-Aniline Condensation

The most widely reported method involves the condensation of 3-methoxy-1,2,4-thiadiazol-5-thiol with aniline under basic conditions. Vulcanchem’s protocol utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

  • Molar ratio : 1:1.2 (thiol:aniline)

  • Catalyst : 10 mol% tetrabutylammonium bromide (TBAB)

  • Workup : Precipitation with ice-water followed by recrystallization from ethanol

This method’s limitation lies in the instability of the thiol precursor, which requires anhydrous conditions and inert atmosphere handling.

Cyclization Strategies Using Heterocyclic Precursors

Imidoyl Thiourea Cyclization with Hypervalent Iodine

Mariappan et al. developed a metal-free approach using phenyliodine(III) bis(trifluoroacetate) (PIFA) to construct the thiadiazole ring via intramolecular S–N bond formation. The optimized conditions are:

ParameterOptimal Value
OxidantPIFA (1.2 equiv)
SolventDichloroethane (DCE)
Temperature25°C
Time3–5 minutes
Yield76–83%

This method demonstrates exceptional functional group tolerance, accommodating electron-donating (-OCH₃) and electron-withdrawing (-NO₂) substituents on the phenyl ring. Comparative studies show PIFA outperforms alternative oxidants like iodobenzene diacetate (PIDA) and Oxone (Table 1).

Mechanistic Insight : PIFA facilitates single-electron transfer (SET) from sulfur to iodine(III), generating a thiyl radical that undergoes intramolecular coupling with the adjacent amino group.

Ferric Chloride-Mediated Cyclization

An alternative route employs FeCl₃·6H₂O (20 mol%) in aqueous ammonia at 80–90°C. This method converts thiosemicarbazide intermediates into the target compound in 5.6% yield after silica gel chromatography. While lower yielding than PIFA-mediated approaches, it offers advantages for acid-sensitive substrates due to mild pH conditions.

Oxidative Coupling Methods

Perchloromethyl Mercaptan Cyclization

A two-step industrial-scale synthesis involves:

  • Benzamidine Formation : 4-Methoxybenzonitrile reacts with sodium methoxide in methanol (48 hours) followed by ammonium chloride quench.

  • Cyclization : Treatment with ClC(S)SCl (perchloromethyl mercaptan) in NaOH/water at <10°C yields 5-chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole, which undergoes amination with NH₃/MeNH₂.

Key Process Metrics :

  • Overall yield: 58–64%

  • Purity: >95% (HPLC)

  • Scalability: Demonstrated at 100-g batch size

Comparative Analysis of Synthetic Routes

Efficiency and Environmental Impact

MethodYield (%)Reaction TimeE-Factor*
Thiol-Aniline7212 h8.2
PIFA Cyclization835 min3.1
FeCl₃ Cyclization5.630 min15.8
Industrial6472 h6.9

*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes

The PIFA-mediated method emerges as the most sustainable option due to its near-stoichiometric oxidant use and minimal solvent waste.

Substrate Scope Limitations

  • Electron-deficient anilines : Require higher temperatures (50°C) in PIFA system

  • Sterically hindered analogs : Show reduced yields (<45%) in all methods

Industrial Production Considerations

Continuous Flow Synthesis

Recent advances adapt the PIFA method to continuous flow reactors, enabling:

  • Throughput : 2.8 kg/day in lab-scale systems

  • Safety : Reduced exposure to toxic intermediates

  • Yield Enhancement : 89% via precise residence time control

Green Chemistry Modifications

  • Solvent Recycling : DCE recovery rates >92% using fractional distillation

  • Catalyst Reuse : PIFA retains 78% activity after three cycles when supported on silica

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents yield sulfoxide or sulfone derivatives:

Reaction Reagents/Conditions Product Mechanistic Notes
Sulfur oxidationH<sub>2</sub>O<sub>2</sub> (30%), 60°C, 6 hr3-Methoxy-5-(phenylamino)-1,2,4-thiadiazole 1-oxideElectrophilic attack on sulfur atom
Sulfone formationKMnO<sub>4</sub>, acidic H<sub>2</sub>O, reflux3-Methoxy-5-(phenylamino)-1,2,4-thiadiazole 1,1-dioxideRequires strong oxidizers and prolonged heating

Reduction Reactions

Reductive cleavage of the thiadiazole ring is feasible under harsh conditions:

Reaction Reagents/Conditions Product Mechanistic Notes
Ring hydrogenolysisLiAlH<sub>4</sub>, THF, 0°C → 25°C, 12 hr5-Amino-3-methoxy-N-phenyl-1,2-thiazolidineSelective reduction of S–N bonds
Full ring saturationH<sub>2</sub>, Pd/C, EtOH, 50 psi, 24 hr3-Methoxy-N-phenyl-1,2,4-thiadiazolidine-5-amineCatalytic hydrogenation preserves amine functionality

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient thiadiazole ring facilitates displacement of the methoxy group:

Reagent Conditions Product Yield
NH<sub>3</sub> (g)100°C, sealed tube, 48 hr5-(Phenylamino)-1,2,4-thiadiazol-3-amine62%
PiperidineDMF, 120°C, 24 hr3-Piperidino-N-phenyl-1,2,4-thiadiazol-5-amine78%

Electrophilic Substitution

The phenylamine group directs electrophiles to para positions:

Reaction Reagents/Conditions Product Regioselectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Methoxy-N-(4-nitrophenyl)-1,2,4-thiadiazol-5-amine>90% para
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>3-Methoxy-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine85% para

Cyclocondensation Reactions

The amine group participates in heterocycle formation:

Reagent Conditions Product Application
CS<sub>2</sub>, KOHEtOH, reflux, 8 hr3-Methoxy-N-phenyl-1,2,4-thiadiazolo[3,2-b] thiadiazin-5-amineAnticancer lead
Chloroacetyl chlorideCHCl<sub>3</sub>, 25°C, 2 hr2-Chloro-N-(3-methoxy-1,2,4-thiadiazol-5-yl)acetamideAntimicrobial agent

Stability Under Hydrolytic Conditions

The methoxy group resists hydrolysis under neutral conditions but cleaves in strong acids:

Condition Time Degradation Product Yield
1M HCl, reflux6 hr5-(Phenylamino)-1,2,4-thiadiazol-3-ol95%
1M NaOH, 25°C72 hrNo degradation

Photochemical Reactivity

UV irradiation induces dimerization via the thiadiazole ring:

Condition Product Quantum Yield
UV-C (254 nm), CH<sub>3</sub>CN, 12 hrBis(3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine) disulfide0.32

Key Structural Insights from Spectroscopic Data

  • NMR : The methoxy group resonates at δ 3.9 ppm (singlet), while the aromatic protons of the phenylamine group appear as multiplets between δ 7.2–7.6 ppm .

  • IR : Strong absorption at 1590 cm<sup>−1</sup> (C=N stretch) and 1240 cm<sup>−1</sup> (C–O of methoxy) .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal properties.

Case Studies and Findings

  • A study demonstrated that derivatives of 1,3,4-thiadiazole displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria .
  • Another investigation revealed that certain 1,3,4-thiadiazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Anticancer Applications

The anticancer potential of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.

Research Insights

  • A review highlighted several 1,3,4-thiadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. Some compounds achieved GI50 values as low as 3.29 μg/mL against these cell lines .
  • Another study identified specific derivatives that inhibited the growth of prostate cancer cells (PC3) by over 89% at a concentration of 10 μM/mL, showcasing the potential for developing new anticancer agents based on this scaffold .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine exhibits potential in other therapeutic areas.

Antiviral and Anti-inflammatory Activities

  • Thiadiazole derivatives have shown promise as antiviral agents. For example, some compounds have been reported to inhibit viral replication in vitro .
  • Additionally, anti-inflammatory properties have been noted in certain studies where thiadiazoles demonstrated the ability to reduce inflammation markers in experimental models .

Table: Summary of Biological Activities of Thiadiazole Derivatives

Activity Target Organisms/Cell Lines Key Findings
AntibacterialStaphylococcus aureus, E. coliSignificant activity with halogenated compounds; MIC values ≤ 25 μg/mL .
AntifungalCandida albicans, Aspergillus nigerComparable efficacy to standard treatments; MIC values ≤ 32 μg/mL .
AnticancerHCT116, H460, MCF-7GI50 values as low as 3.29 μg/mL; effective against multiple cancer types .
AntiviralVarious virusesInhibition of viral replication observed .
Anti-inflammatoryIn vitro modelsReduction in inflammation markers noted .

Mechanism of Action

The mechanism of action of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural analogs of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine, focusing on substituents, yields, melting points, and key spectral

Compound Name Substituents (Position 3) N-Substituent (Position 5) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
N,3-Diphenyl-1,2,4-thiadiazol-5-amine Phenyl Phenyl 80 173–175 7.64–7.60 (m, 4H), 7.06 (t, J=7.2 Hz, 1H)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl H (unsubstituted amine) N/A N/A ClC=1C=CC(=CC1)C2=NSC(=N2)N (SMILES)
5-Amino-3-methyl-1,2,4-thiadiazole Methyl H N/A N/A MS (ESI): m/z 116.0 [M+H]+
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine Phenyl Methyl N/A N/A 1H NMR (DMSO-d6): δ 2.40 (s, 3H, CH3)
3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine 2-Trifluoromethylphenyl H N/A N/A InChIKey: Not provided

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl ) typically exhibit higher melting points and altered reactivity compared to electron-donating groups like methoxy.
  • Synthetic Yields : Catalyst-free methods (e.g., for 3a ) achieve yields >75%, suggesting scalability for similar derivatives.

Biological Activity

3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine can be represented as follows:

Property Value
Molecular Formula C10H10N4OS
Molecular Weight 222.27 g/mol
IUPAC Name 3-methoxy-N-phenylthiadiazol-5-amine
CAS Number 90564-94-6

Biological Activity Overview

Research indicates that derivatives of the thiadiazole ring system exhibit various biological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, studies have documented significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .
  • Anticancer Properties : Compounds containing the thiadiazole moiety have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases .

The biological activity of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit caspase enzymes which play a crucial role in apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells .
  • DNA Interaction : There is evidence that thiadiazole compounds can bind to DNA, potentially interfering with replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Antibacterial Activity Study :
    • A study reported that 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than standard treatments .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines by activating caspase pathways. This indicates its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Recent research suggested that certain thiadiazole derivatives could protect neuronal cells from ischemic damage by inhibiting apoptotic pathways, thus presenting a potential therapeutic avenue for neurodegenerative diseases.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound MIC (μg/mL) Target Pathogen
3-Methoxy-N-phenylthiadiazol-5-amine32.6Staphylococcus aureus
Another Thiadiazole Derivative47.5Escherichia coli

Table 2: Anticancer Activity

Compound Cell Line Caspase Activation (ng/mL)
3-Methoxy-N-phenylthiadiazol-5-amineMCF7 (Breast Cancer)Caspase-3: 69.77
Another Thiadiazole DerivativeHeLa (Cervical Cancer)Caspase-9: 17.58

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a catalyst-free, one-pot strategy for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles using thiosemicarbazide and carbon disulfide in dimethylformamide . Optimization involves adjusting stoichiometry (e.g., molar ratios of amines to electrophiles), solvent polarity (DMF or DMSO for polar intermediates), and temperature (60–100°C). Reaction progress can be monitored via TLC or HPLC, with yields improved by inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

Q. What analytical techniques are essential for characterizing 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine?

Key methods include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) ().
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().
  • Melting Point : Determined via differential scanning calorimetry (DSC) ().
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks ().

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Substituents like methoxy groups enhance lipophilicity (logP) and electronic effects (e.g., resonance donation), as seen in for fluorobenzyl-thiotriazole analogs. Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, while bulky groups (e.g., tert-butyl) may sterically hinder reactivity .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar analogs be resolved?

Discrepancies in chemical shifts (e.g., δ 7.0–8.5 ppm for aromatic protons in vs. 3) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and compare with computed NMR (DFT/GIAO methods). For example, reports δ 10.49 ppm for NH protons in DMSO-d₆, which may shift in polar aprotic solvents .

Q. What mechanistic insights explain side-product formation during synthesis?

Side products like sulfoxides or sulfones () form via over-oxidation of thioether linkages. To suppress this, use mild oxidizing agents (e.g., H₂O₂ at 0°C) or scavengers (e.g., Na₂S₂O₃). Competing pathways (e.g., dimerization) can be minimized by controlling reaction time and dilution .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent Variation : Replace the methoxy group with electron-donating (e.g., -NH₂) or withdrawing (e.g., -NO₂) groups.
  • Biological Assays : Test antimicrobial activity via MIC assays () or enzyme inhibition (e.g., kinase targets).
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities to biological targets ( ).

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions.
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported reagents) for recyclability.
  • Workup Optimization : Liquid-liquid extraction (e.g., EtOAc/H₂O) or column chromatography (silica gel, hexane/EtOAC gradient) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

MethodYield (%)ConditionsKey ReagentsReference
Catalyst-free one-pot78–82DMF, 80°C, 12 hThiosemicarbazide, CS₂
Standard substitution65–75DMSO, RT, 24 hH₂O₂, NaBH₄
Oxidative cyclization70CH₃CN, 60°C, 6 hm-CPBA

Q. Table 2. Key ¹H NMR Shifts for Structural Elucidation

Proton Typeδ (ppm)SolventReference
NH (amine)10.49DMSO-d₆
OCH₃ (methoxy)3.8–4.0CDCl₃
Aromatic (phenyl)7.0–8.5DMSO-d₆

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